N-Desmethylclozapine

Catalog No.
S537484
CAS No.
6104-71-8
M.F
C17H17ClN4
M. Wt
312.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethylclozapine

CAS Number

6104-71-8

Product Name

N-Desmethylclozapine

IUPAC Name

3-chloro-6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C17H17ClN4

Molecular Weight

312.8 g/mol

InChI

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2

InChI Key

JNNOSTQEZICQQP-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Solubility

Soluble in DMSO

Synonyms

Norclozapine; ACP-104; ACP104; ACP 104; N-Desmethylclozapine; Demethylclozapine.

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Description

The exact mass of the compound Norclozapine is 312.1142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Therapeutic Drug Monitoring

Application Summary: Therapeutic Drug Monitoring (TDM) of plasma clozapine and N-Desmethylclozapine (Norclozapine) can help assess adherence, guide dosage, and guard against toxicity . This is particularly important in the treatment of treatment-refractory schizophrenia .

Methods of Application: The procedures and processes of clozapine TDM involve taking a blood sample for laboratory assay or point-of-contact (finger-prick) testing . The plasma concentrations of clozapine and Norclozapine are then measured and interpreted in relation to clinical response and adverse effect burden .

Results or Outcomes: The monitoring of plasma clozapine may be useful in clinical practice to determine safe dosing of the drug . It helps in recognizing demographic and clinical factors affecting clozapine dose requirement .

Hematology

Application Summary: Plasma levels of clozapine (CLZ) and N-desmethyl clozapine (DMC) can be used as biomarkers to correlate drug concentrations with the appearance of preclinical adverse hematic effects .

Methods of Application: A high-performance liquid chromatographic method, using a diode-array (ultraviolet) detector, is used to obtain reliable concentrations of CLZ and DMC in plasma of schizophrenic patients taking CLZ . Blood neutrophils and leucocytes counting are concurrently assessed as a proxy to subclinical adverse reactions .

Results or Outcomes: The findings of this study demonstrate that plasma levels of CLZ and time taking the drug are independent determinants of blood neutrophils and leucocytes .

N-Desmethylclozapine, also known as norclozapine, is a significant active metabolite of the atypical antipsychotic drug clozapine. It is characterized by the chemical formula C17H17ClN4C_{17}H_{17}ClN_{4} and a molar mass of approximately 312.80 g/mol. This compound plays a crucial role in the pharmacological effects associated with clozapine treatment, particularly in relation to its unique receptor interactions and potential therapeutic benefits in managing schizophrenia and other neuropsychiatric disorders.

  • Norclozapine's mechanism of action is not fully understood but is likely related to its interaction with dopamine and serotonin receptors in the brain, similar to clozapine [].
  • More research is needed to elucidate the specific mechanisms by which norclozapine contributes to antipsychotic effects [].
  • Information on the safety and hazards of isolated norclozapine is limited in publicly available scientific publications.
  • As a metabolite of clozapine, it's likely to share some of its safety concerns, such as blood cell abnormalities [].
  • Research on norclozapine is primarily focused on its role in the context of clozapine therapy, and not on its isolated effects or potential toxicity.

N-Desmethylclozapine is primarily formed through the demethylation of clozapine, facilitated by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. This metabolic transformation occurs predominantly in the liver and results in varying plasma concentrations among individuals, ranging from 10% to 100% of the parent compound's levels . The compound exhibits distinct pharmacological properties, acting as a partial agonist at several receptor sites, including muscarinic M1 receptors and dopamine D2 receptors.

N-Desmethylclozapine has demonstrated significant biological activity, particularly as an allosteric agonist at muscarinic M1 receptors. It enhances hippocampal N-methyl-D-aspartate receptor currents, which are critical for cognitive functions . Unlike clozapine, which acts as an antagonist at M1 receptors, N-desmethylclozapine's agonistic properties may contribute to increased release of neurotransmitters such as acetylcholine and dopamine in the medial prefrontal cortex . This mechanism is believed to underlie its potential cognitive-enhancing effects in patients with schizophrenia.

The synthesis of N-desmethylclozapine involves the metabolic conversion of clozapine via enzymatic processes. While direct synthetic methods for producing N-desmethylclozapine have not been extensively documented, understanding its metabolic pathway is crucial for developing strategies to enhance its availability or mimic its effects through synthetic analogs.

N-Desmethylclozapine has been investigated for its potential applications in treating cognitive deficits associated with schizophrenia. Although it has not proven effective as a standalone treatment for schizophrenia, its unique pharmacological profile suggests that it may enhance the therapeutic efficacy of clozapine by addressing cognitive impairments . Furthermore, ongoing research explores its role in modulating neurotransmitter release and its implications for developing new antipsychotic therapies.

Studies have shown that N-desmethylclozapine interacts variably with different receptor systems. It acts as an M1 agonist while clozapine itself functions as an antagonist at this receptor . This differential interaction may explain some of the cognitive benefits observed with clozapine treatment. Additionally, N-desmethylclozapine has been found to influence dopamine and acetylcholine release through mechanisms that are distinct from those of clozapine.

N-Desmethylclozapine shares similarities with several other compounds in terms of pharmacological activity and receptor interactions. Below is a comparison highlighting its uniqueness:

CompoundReceptor ActivityUnique Features
ClozapineD2 antagonist, M1 antagonistEffective but may cause sedation
AripiprazoleD2 partial agonistUnique partial agonism reduces side effects
BifeprunoxD2 partial agonistSimilar to aripiprazole but less studied
N-DesmethylclozapineM1 agonist, weak D2 partial agonistEnhances cognition; unique M1 receptor activity

N-Desmethylclozapine stands out due to its potent M1 agonistic activity and its ability to enhance neurotransmitter release without the sedative effects commonly associated with other antipsychotics like clozapine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

312.1141743 g/mol

Monoisotopic Mass

312.1141743 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1I9001LWY8

Drug Indication

Investigated for use/treatment in schizophrenia and schizoaffective disorders.

Mechanism of Action

ACP-104 combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound. ACP-104 uniquely stimulates brain cells known as M1 muscarinic receptors that play an important role in cognition. ACP-104 is a partial-agonist that causes weak activation of dopamine D2 and D3 receptors. These partial agonist properties of ACP-104 may lead to less motoric side effects than seen with most other antipsychotic drugs.

Metabolism Metabolites

N-Desmethylclozapine has known human metabolites that include Desmethylclozapine N-glucuronide.
N-Desmethylclozapine is a known human metabolite of clozapine.

Wikipedia

Desmethylclozapine

Use Classification

Pharmaceuticals -> Transformation products

Dates

Modify: 2023-08-15
1: Anderson SG, Livingston M, Couchman L, Smith DJ, Connolly M, Miller J, Flanagan RJ, Heald AH. Sex differences in plasma clozapine and norclozapine concentrations in clinical practice and in relation to body mass index and plasma glucose concentrations: a retrospective survey. Ann Gen Psychiatry. 2015 Nov 14;14:39. doi: 10.1186/s12991-015-0075-x. PubMed PMID: 26583040; PubMed Central PMCID: PMC4650861.
2: Couchman L, Subramaniam K, Fisher DS, Belsey SL, Handley SA, Flanagan RJ. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry. Ther Drug Monit. 2016 Feb;38(1):42-9. doi: 10.1097/FTD.0000000000000231. PubMed PMID: 26349082.
3: Patteet L, Maudens KE, Vermeulen Z, Dockx G, De Doncker M, Morrens M, Sabbe B, Neels H. Retrospective evaluation of therapeutic drug monitoring of clozapine and norclozapine in Belgium using a multidrug UHPLC-MS/MS method. Clin Biochem. 2014 Dec;47(18):336-9. doi: 10.1016/j.clinbiochem.2014.09.021. PubMed PMID: 25289972.
4: Li CH, Stratford RE Jr, Velez de Mendizabal N, Cremers TI, Pollock BG, Mulsant BH, Remington G, Bies RR. Prediction of brain clozapine and norclozapine concentrations in humans from a scaled pharmacokinetic model for rat brain and plasma pharmacokinetics. J Transl Med. 2014 Aug 20;12:203. doi: 10.1186/1479-5876-12-203. PubMed PMID: 25142323; PubMed Central PMCID: PMC4261612.
5: Couchman L, Belsey SL, Handley SA, Flanagan RJ. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration. Anal Bioanal Chem. 2013 Nov;405(29):9455-66. doi: 10.1007/s00216-013-7361-8. PubMed PMID: 24091736.
6: Légaré N, Grégoire CA, De Benedictis L, Dumais A. Increasing the clozapine: norclozapine ratio with co-administration of fluvoxamine to enhance efficacy and minimize side effects of clozapine therapy. Med Hypotheses. 2013 Jun;80(6):689-91. doi: 10.1016/j.mehy.2012.12.024. PubMed PMID: 23490199.
7: Li LJ, Shang DW, Li WB, Guo W, Wang XP, Ren YP, Li AN, Fu PX, Ji SM, Lu W, Wang CY. Population pharmacokinetics of clozapine and its primary metabolite norclozapine in Chinese patients with schizophrenia. Acta Pharmacol Sin. 2012 Nov;33(11):1409-16. doi: 10.1038/aps.2012.71. PubMed PMID: 22820910; PubMed Central PMCID: PMC4011352.
8: Couchman L, Bowskill SV, Handley S, Patel MX, Flanagan RJ. Plasma clozapine and norclozapine in relation to prescribed dose and other factors in patients aged <18 years: data from a therapeutic drug monitoring service, 1994-2010. Early Interv Psychiatry. 2013 May;7(2):122-30. doi: 10.1111/j.1751-7893.2012.00374.x. PubMed PMID: 22747759.
9: Bowskill S, Couchman L, MacCabe JH, Flanagan RJ. Plasma clozapine and norclozapine in relation to prescribed dose and other factors in patients aged 65 years and over: data from a therapeutic drug monitoring service, 1996-2010. Hum Psychopharmacol. 2012 May;27(3):277-83. doi: 10.1002/hup.2223. PubMed PMID: 22419536.
10: González-Esquivel DF, Castro N, Ramírez-Bermúdez J, Custodio V, Rojas-Tomé S, Castro-Román R, Jung-Cook H. Plasma levels of clozapine and norclozapine in Mexican schizophrenia patients. Arzneimittelforschung. 2011;61(6):335-9. doi: 10.1055/s-0031-1296207. PubMed PMID: 21827043.
11: Wohlfarth A, Toepfner N, Hermanns-Clausen M, Auwärter V. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up. Anal Bioanal Chem. 2011 May;400(3):737-46. doi: 10.1007/s00216-011-4831-8. PubMed PMID: 21394453.
12: Murayama-Sung L, Ahmed I, Goebert D, Alaimalo E, Sung H. The impact of hospital smoking ban on clozapine and norclozapine levels. J Clin Psychopharmacol. 2011 Feb;31(1):124-6. doi: 10.1097/JCP.0b013e318206bdcd. PubMed PMID: 21192157.
13: Couchman L, Morgan PE, Spencer EP, Johnston A, Flanagan RJ. Plasma clozapine and norclozapine in patients prescribed different brands of clozapine (Clozaril, Denzapine, and Zaponex). Ther Drug Monit. 2010 Oct;32(5):624-7. doi: 10.1097/FTD.0b013e3181f0a1a2. PubMed PMID: 20720516.
14: Vardakou I, Dona A, Pistos C, Alevisopoulos G, Athanaselis S, Maravelias C, Spiliopoulou C. Validated GC/MS method for the simultaneous determination of clozapine and norclozapine in human plasma. Application in psychiatric patients under clozapine treatment. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Sep 1;878(25):2327-32. doi: 10.1016/j.jchromb.2010.07.001. PubMed PMID: 20674521.
15: Couchman L, Morgan PE, Spencer EP, Flanagan RJ. Plasma clozapine, norclozapine, and the clozapine:norclozapine ratio in relation to prescribed dose and other factors: data from a therapeutic drug monitoring service, 1993-2007. Ther Drug Monit. 2010 Aug;32(4):438-47. doi: 10.1097/FTD.0b013e3181dad1fb. PubMed PMID: 20463634.
16: Gershkovich P, Sivak O, Sharma A, Barr AM, Procyshyn R, Wasan KM. Effect of hypertriglyceridemia on the pharmacokinetics and blood-brain barrier penetration of clozapine and norclozapine following administration to rats. Eur Neuropsychopharmacol. 2010 Aug;20(8):545-52. doi: 10.1016/j.euroneuro.2010.01.002. PubMed PMID: 20163937.
17: Rao LV, Snyder ML, Vallaro GM. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum. J Clin Lab Anal. 2009;23(6):394-8. doi: 10.1002/jcla.20345. PubMed PMID: 19927349.
18: Ming DS, Heathcote J. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry. J Anal Toxicol. 2009 May;33(4):198-203. PubMed PMID: 19470221.
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20: Guitton C, Kinowski JM, Gomeni R, Bressolle F. A Kinetic Model for Simultaneous Fit of Clozapine and Norclozapine Concentrations in Chronic Schizophrenic Patients during Long-Term Treatment. Clin Drug Investig. 1998;16(1):35-43. PubMed PMID: 18370516.

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